4-Chloro-5-methylpyridin-3-OL
Description
4-Chloro-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine substituent at position 4, and a methyl group at position 5.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |
InChI Key |
YGDRDQJGXKHHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-OL. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the use of 2-chloro-5-methyl-4-nitropyridine-1-oxide as an intermediate. This compound can be hydrogenated using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (KOH) in methanol to produce 4-amino-5-methyl-1H-pyridin-2-one .
Industrial Production Methods
Industrial production of 4-Chloro-5-methylpyridin-3-OL typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of chlorinating agents and catalysts is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-5-methylpyridin-3-one.
Reduction: Formation of 5-methylpyridin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methylpyridin-3-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylpyridin-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogs and Substituent Positioning
The following pyridine derivatives share functional group similarities but differ in substituent positions or additional moieties (Table 1):
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electronic Effects : Chlorine’s electron-withdrawing nature decreases electron density on the pyridine ring, affecting electrophilic substitution patterns. Methoxy groups (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol ) donate electrons, altering reactivity and solubility.
- Hydrogen Bonding: The hydroxyl group in 4-Chloro-5-methylpyridin-3-OL likely enhances solubility in polar solvents, similar to 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino and hydroxyl groups facilitate ionic interactions .
Physicochemical Properties
While quantitative data (e.g., melting points, logP) for 4-Chloro-5-methylpyridin-3-OL are unavailable in the evidence, trends can be inferred:
- Solubility : The hydroxyl group increases polarity, but the hydrophobic methyl group at position 5 may reduce aqueous solubility compared to analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol, which has multiple methoxy groups .
- Acidity : The hydroxyl proton’s acidity depends on substituent proximity. In 2-Chloro-5-methylpyridin-3-ol (), the ortho-Cl may stabilize the deprotonated form via inductive effects, whereas para-Cl in the target compound may have a weaker influence.
Research Tools and Methodological Notes
- Crystallography : Programs like ORTEP-3 () and SHELXT () enable precise determination of substituent positioning and intermolecular interactions, critical for comparing analogs.
- Limitations : Direct experimental data for 4-Chloro-5-methylpyridin-3-OL are sparse in the provided evidence; comparisons rely on structural extrapolation from cataloged compounds.
Biological Activity
4-Chloro-5-methylpyridin-3-OL, a pyridine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 4-Chloro-5-methylpyridin-3-OL possesses a unique structure characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the pyridine ring. Its molecular formula is . The functional groups contribute significantly to its reactivity and biological properties, allowing for interactions with various biomolecules.
The biological activity of 4-Chloro-5-methylpyridin-3-OL is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the chlorine atom enhances lipophilicity, improving membrane permeability. This interaction can lead to enzyme inhibition or modulation of receptor activity, making it a valuable compound in drug design.
Antimicrobial Properties
Research indicates that 4-Chloro-5-methylpyridin-3-OL exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.
Anticancer Potential
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been investigated for its potential in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound is noted for its role as an enzyme inhibitor . It has been shown to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-Chloro-5-methylpyridin-3-OL against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 50 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 30 | 60 |
| 50 | 35 |
Applications in Drug Development
Given its biological activities, 4-Chloro-5-methylpyridin-3-OL serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for potential applications in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
